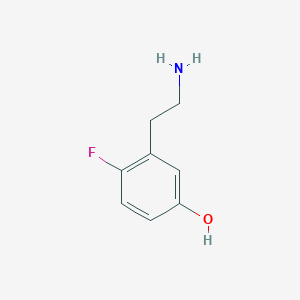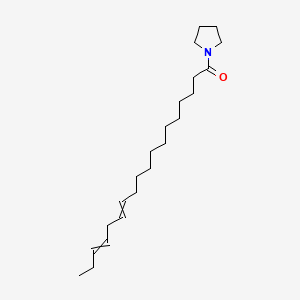
Agn-PC-0JT56N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0JT56N is a chemical compound with the molecular formula C22H39NO. It contains a total of 63 atoms, including 39 hydrogen atoms, 22 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . The compound features 24 non-hydrogen bonds, 3 multiple bonds, 14 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 tertiary amide (aliphatic), and 1 pyrrolidine ring .
Preparation Methods
Mayer–rod coating: This method involves the use of a Mayer rod to coat a substrate with a thin film of the compound.
Spin coating: This technique involves depositing a solution of the compound onto a spinning substrate to create a uniform thin film.
Spray coating: In this method, the compound is sprayed onto a substrate to form a thin film.
Vacuum filtration: This method involves filtering the compound through a vacuum to create a thin film.
Chemical Reactions Analysis
Agn-PC-0JT56N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Agn-PC-0JT56N has several scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and studies to understand its properties and behavior.
Biology: It is used in biological research to study its effects on different biological systems.
Industry: This compound is used in industrial applications, including the production of materials and chemicals .
Comparison with Similar Compounds
Agn-PC-0JT56N can be compared with other similar compounds, such as:
Silver azide (AgN3): This compound is used in various applications, including as a primary explosive with excellent initiation performance.
Silver pentazolate (AgN5):
This compound is unique due to its specific molecular structure and properties, which differentiate it from other similar compounds .
Properties
CAS No. |
56630-44-5 |
|---|---|
Molecular Formula |
C22H39NO |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
1-pyrrolidin-1-yloctadeca-12,15-dien-1-one |
InChI |
InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h3-4,6-7H,2,5,8-21H2,1H3 |
InChI Key |
BXZSNUJWHNJPHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCCCCCCCCCCC(=O)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


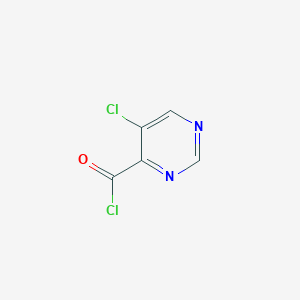
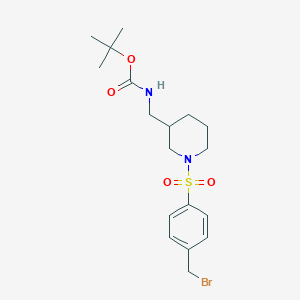
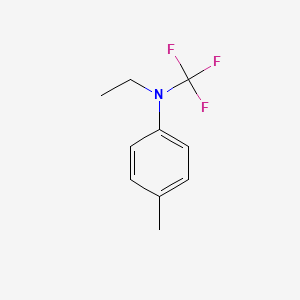
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13964579.png)

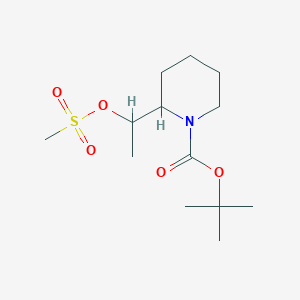
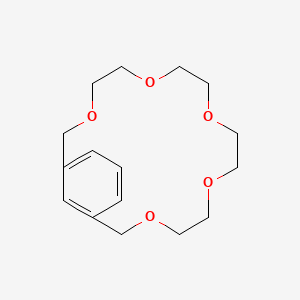
![2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13964618.png)

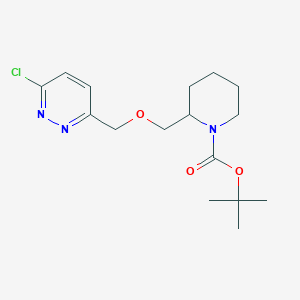
![1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate](/img/structure/B13964637.png)
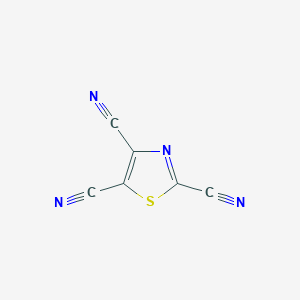
![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]-](/img/structure/B13964650.png)
